![molecular formula C15H24ClNO2 B568203 tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate hydrochloride CAS No. 116856-71-4](/img/structure/B568203.png)
tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate hydrochloride
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Description
“tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate hydrochloride” is a chemical compound with the linear formula C15H24ClNO2 . It has a molecular weight of 285.81 . The IUPAC name for this compound is tert-butyl 3-[4-(2-aminoethyl)phenyl]propanoate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H23NO2.ClH/c1-15(2,3)18-14(17)9-8-12-4-6-13(7-5-12)10-11-16;/h4-7H,8-11,16H2,1-3H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound appears as a pale yellow oil . It should be stored at temperatures between 0-8°C .Scientific Research Applications
Dipeptide Synthesis
The compound is related to tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) , which have been used in the synthesis of dipeptides . These Boc-AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents . This application is particularly useful in peptide chemistry, where protected amino acids are often used.
Organic Synthesis
The compound’s structure suggests it could be used in organic synthesis, particularly in reactions that require multiple reactive groups . The tert-butyloxycarbonyl group can protect reactive side chains and N-termini, expanding the applicability of amino acid ionic liquids (AAILs) in organic synthesis .
Synthesis of Copolymers
Compounds with a similar structure, such as (Z)-1,2-bis(4-(tert-butyl)phenyl)ethane, have been used in the synthesis of copolymers . These copolymers have been studied for their optical characteristics, morphology, orientation, and application in flexible organic field effect transistor (OFET) devices .
Protection of α,ω-Diamines
tert-Butyl phenyl carbonate, a compound with a similar structure, has been used as a reagent for mono-Boc protection of α,ω-diamines . This process is crucial in the synthesis of various organic compounds.
properties
IUPAC Name |
tert-butyl 3-[4-(2-aminoethyl)phenyl]propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-15(2,3)18-14(17)9-8-12-4-6-13(7-5-12)10-11-16;/h4-7H,8-11,16H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZJDCBUTHGFGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=C(C=C1)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696385 |
Source
|
Record name | tert-Butyl 3-[4-(2-aminoethyl)phenyl]propanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-[4-(2-amino-ethyl)-phenyl]-propionate hydrochloride | |
CAS RN |
116856-71-4 |
Source
|
Record name | tert-Butyl 3-[4-(2-aminoethyl)phenyl]propanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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